molecular formula C12H17NO B13277165 6-(tert-Butoxy)-2,3-dihydro-1H-indole

6-(tert-Butoxy)-2,3-dihydro-1H-indole

Cat. No.: B13277165
M. Wt: 191.27 g/mol
InChI Key: ASNQYJCIYZSBBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(tert-Butoxy)-2,3-dihydro-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The tert-butoxy group attached to the indole ring enhances its stability and reactivity, making it a valuable compound in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butoxy)-2,3-dihydro-1H-indole typically involves the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often require mild temperatures and can be carried out in various solvents, including tetrahydrofuran (THF) and dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar protection strategies. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing and other industries.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butoxy)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction can produce 2,3-dihydroindole derivatives.

Scientific Research Applications

6-(tert-Butoxy)-2,3-dihydro-1H-indole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of indole-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(tert-Butoxy)-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. The tert-butoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and intracellular targets. The indole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    6-(tert-Butoxy)-2,3-dihydro-1H-indole: Known for its stability and reactivity due to the tert-butoxy group.

    6-(tert-Butoxy)-2,3-dihydro-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole ring.

    6-(tert-Butoxy)-2,3-dihydro-1H-benzimidazole: Contains a benzimidazole ring, offering different biological activities.

Uniqueness

This compound is unique due to its combination of the indole ring and the tert-butoxy group, which provides a balance of stability and reactivity. This makes it a versatile compound for various applications in chemistry, biology, and industry.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

6-[(2-methylpropan-2-yl)oxy]-2,3-dihydro-1H-indole

InChI

InChI=1S/C12H17NO/c1-12(2,3)14-10-5-4-9-6-7-13-11(9)8-10/h4-5,8,13H,6-7H2,1-3H3

InChI Key

ASNQYJCIYZSBBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC2=C(CCN2)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.